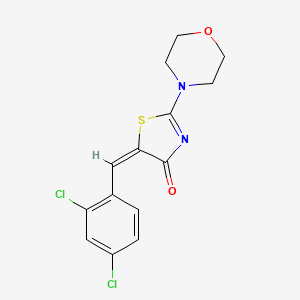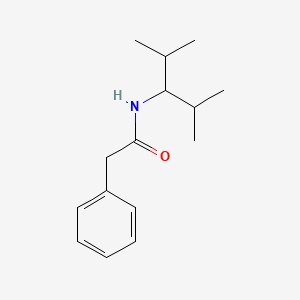![molecular formula C20H25NO3 B5815113 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide, commonly known as DPBE, is a chemical compound that belongs to the family of amphetamines. It is a research chemical that has gained popularity in recent years due to its potential in the field of scientific research. DPBE is a synthetic compound that is not approved for human consumption and is strictly used for research purposes.
科学研究应用
DPBE has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and ADHD. It has also been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
作用机制
DPBE acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. It also acts as a serotonin receptor agonist, which enhances the activity of serotonin in the brain. These mechanisms of action contribute to the potential therapeutic effects of DPBE.
Biochemical and Physiological Effects:
DPBE has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased focus, attention, and mood enhancement. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using DPBE in lab experiments is its potential as a research tool for studying the neurochemical mechanisms underlying various neurological disorders. However, one of the limitations of using DPBE is its lack of approval for human consumption, which restricts its use in clinical trials.
未来方向
There are several potential future directions for research on DPBE, including its potential as a treatment for neurological disorders such as depression, anxiety, and ADHD. It could also be studied for its potential as a cognitive enhancer and for its neuroprotective properties. Additionally, further research could be conducted to better understand the mechanisms of action of DPBE and its potential as a research tool for studying the brain.
合成方法
DPBE can be synthesized using a variety of methods, including reductive amination, Grignard reaction, and reductive coupling. One of the most common methods for synthesizing DPBE is the reductive amination of 3,4-dimethoxyphenylacetone with 4-phenylbutylamine in the presence of a reducing agent such as sodium borohydride.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-23-18-12-11-17(15-19(18)24-2)13-14-21-20(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRPRXSZHLBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)


![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)


![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)
![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)


![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)


